An In-Depth Technical Guide to the Core Properties of Cyclohexyl Phenyl Ether
An In-Depth Technical Guide to the Core Properties of Cyclohexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether, with the chemical formula C₁₂H₁₆O, is an organic compound consisting of a cyclohexyl group linked to a phenyl group through an ether bond.[1] This colorless to pale yellow liquid possesses a characteristic aromatic odor and sees application as a solvent and an intermediate in the synthesis of various organic compounds.[1] Its utility in industrial processes, including the production of fragrances and flavoring agents, underscores the importance of a thorough understanding of its fundamental properties. This guide provides a comprehensive overview of the chemical and physical characteristics of cyclohexyl phenyl ether, detailed experimental protocols for its synthesis and property determination, and relevant safety information.
Core Properties of Cyclohexyl Phenyl Ether
The essential physical and chemical properties of cyclohexyl phenyl ether are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of Cyclohexyl Phenyl Ether
| Property | Value | Experimental Protocol |
| Boiling Point | 260.8 °C at 760 mmHg | The boiling point can be determined using a Thiele tube apparatus or by distillation, following methods similar to ASTM D1078.[2] The Thiele tube method involves heating a small sample in a tube with an inverted capillary until a steady stream of bubbles emerges, then recording the temperature at which the liquid re-enters the capillary upon cooling.[3] |
| Density | 1.078 g/mL at 25 °C[1] | Density is typically measured using a pycnometer or a digital density meter, adhering to protocols such as ASTM D3505 or ASTM D4052.[4][5] The pycnometer method involves weighing the empty vessel, then weighing it filled with the sample, and dividing the mass of the sample by the known volume of the pycnometer. |
| Refractive Index | n20/D 1.525[1][6] | The refractive index is measured using a refractometer, such as an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus. The refractive index is then read directly from the scale. |
| Solubility | Low solubility in water; soluble in organic solvents.[1] | To determine solubility, a small amount of cyclohexyl phenyl ether is added to a test tube containing the solvent (e.g., water, ethanol (B145695), diethyl ether). The mixture is agitated, and the solubility is observed by noting whether a homogeneous solution forms. |
| Appearance | Colorless to pale yellow liquid.[1] | Visual inspection of a pure sample in a clear container under adequate lighting. |
| Odor | Pleasant aromatic odor.[1] | Olfactory assessment of the vapor from a sample. This should be done cautiously by wafting the vapors towards the nose. |
Table 2: Chemical and Spectroscopic Properties of Cyclohexyl Phenyl Ether
| Property | Value/Description | Experimental Protocol/Interpretation |
| Molecular Formula | C₁₂H₁₆O[1] | Determined by mass spectrometry and elemental analysis. |
| Molecular Weight | 176.26 g/mol | Calculated from the atomic weights of the constituent elements. |
| CAS Number | 2206-38-4[1] | Unique identifier assigned by the Chemical Abstracts Service. |
| ¹H NMR Spectroscopy | The spectrum is recorded using a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks provide information about the structure of the molecule. | |
| ¹³C NMR Spectroscopy | The spectrum is recorded on an NMR spectrometer. The number and chemical shifts of the signals indicate the number of unique carbon environments in the molecule. | |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176. | The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. Common fragmentation for ethers occurs alpha to the oxygen atom.[7][8] |
| FTIR Spectroscopy | The infrared spectrum is recorded using an FTIR spectrometer. Characteristic peaks for ethers include a C-O stretching band. The presence of aromatic and aliphatic C-H stretching bands is also expected. |
Synthesis of Cyclohexyl Phenyl Ether
Cyclohexyl phenyl ether can be synthesized through two primary routes: the Williamson ether synthesis and the acid-catalyzed alkylation of phenol (B47542).
Williamson Ether Synthesis
This classic method involves the reaction of a phenoxide ion with a cyclohexyl halide in an Sₙ2 reaction.[9] The phenoxide is generated by treating phenol with a strong base.
Experimental Protocol:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol or THF.
-
Add a stoichiometric amount of a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to the solution. The mixture is stirred until the phenol is completely deprotonated to form the sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) dropwise.
-
The reaction mixture is then heated to reflux for several hours to facilitate the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.
Acid-Catalyzed Alkylation of Phenol
This method involves the reaction of phenol with cyclohexene (B86901) in the presence of an acid catalyst.[6] The reaction proceeds via electrophilic aromatic substitution where the protonated cyclohexene forms a cyclohexyl carbocation, which is then attacked by the phenol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as a non-polar organic solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15.[6]
-
Addition of Alkene: Add cyclohexene to the reaction mixture.
-
Reaction: The mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours. The reaction progress is monitored by GC or TLC.[10]
-
Workup and Purification: Upon completion, the reaction mixture is cooled and the catalyst is neutralized (if a liquid acid was used) or filtered off (for a solid acid). The organic layer is washed with a dilute base solution and then with water. After drying over an anhydrous salt, the solvent is evaporated. The resulting crude product is purified by vacuum distillation.
Experimental Workflows
A generalized workflow for the synthesis and purification of cyclohexyl phenyl ether is presented below.
Logical Relationship for Synthesis Route Selection
The choice between the Williamson ether synthesis and acid-catalyzed alkylation depends on several factors, including the availability of starting materials and the desired selectivity.
Safety and Handling
Cyclohexyl phenyl ether should be handled with appropriate safety precautions in a laboratory or industrial setting. It may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided.[1] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This technical guide provides a detailed overview of the core properties, synthesis, and experimental considerations for cyclohexyl phenyl ether. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and effective utilization of this versatile compound.
References
- 1. CAS 2206-38-4: Cyclohexyl phenyl ether | CymitQuimica [cymitquimica.com]
- 2. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. iris.unive.it [iris.unive.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
